Oregonin

Catalog No.
S3559176
CAS No.
55303-93-0
M.F
C24H30O10
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oregonin

CAS Number

55303-93-0

Product Name

Oregonin

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one

Molecular Formula

C24H30O10

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1

InChI Key

AQRNEKDRSXYJIN-IRFILORWSA-N

SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O

Synonyms

(5S)-1,7-bis-(3,4-dihydroxyphenyl)-heptane-3-one-5-O-beta-D-xylopyranoside, oregonin

Canonical SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O

The exact mass of the compound Oregonin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oregonin is a naturally occurring, open-chain diarylheptanoid xyloside predominantly sourced from Alnus (alder) species. As a specialized phytochemical reference standard, it is characterized by its dual phenolic rings and a D-xylose moiety, which impart significant antioxidant, anti-inflammatory, and antimicrobial properties [1]. In procurement contexts, Oregonin is primarily utilized as a high-purity analytical marker for pharmacognosy, a bioactive reference in metabolic assays, and a highly soluble starting material for the formulation of advanced cosmetic and nutraceutical products [2]. Its distinct glycosylated structure provides a critical advantage in aqueous solubility compared to more common, highly lipophilic diarylheptanoids like curcumin, making it a preferred choice for hydroalcoholic formulations [3].

Substituting Oregonin with generic diarylheptanoids (such as curcumin) or its aglycone counterpart (hirsutanonol) fundamentally alters both the physicochemical behavior and the bioactivity profile of the target system [1]. Unlike lipophilic aglycones that require harsh organic solvents or complex delivery vehicles for solubilization, Oregonin's D-xylose residue ensures rapid dissolution in protic solvents and hydroalcoholic mixtures [2]. Furthermore, generic antioxidants like ascorbic acid or Trolox fail to replicate Oregonin's specific pathway modulations, such as the simultaneous induction of Heme oxygenase-1 (HO-1) and inhibition of lipid accumulation in macrophages [3]. For laboratories standardizing assays or developing oral formulations, failing to procure the exact Oregonin molecule compromises both formulation stability at low pH and the reproducibility of targeted epigenetic and anti-inflammatory readouts [1].

Superior Radical Scavenging Efficiency vs. Industry Antioxidants

In standardized DPPH radical scavenging assays, Oregonin demonstrates a significantly higher potency than classical industrial antioxidants. Testing in methanolic solution (0.1 mM) after 30 minutes of incubation at 37°C revealed that Oregonin achieved an IC50 of 5.97 µM. In direct comparison under identical conditions, standard reference antioxidants Trolox and Vitamin C (ascorbic acid) yielded IC50 values of 17.8 µM and 18.0 µM, respectively [1].

Evidence DimensionDPPH Radical Scavenging IC50
Target Compound Data5.97 µM
Comparator Or BaselineTrolox (17.8 µM) and Vitamin C (18.0 µM)
Quantified Difference~3x lower IC50 (higher potency) for Oregonin
Conditions0.1 mM methanolic solution, 30 min incubation at 37°C

Allows formulators to achieve target antioxidant thresholds at approximately one-third the molar concentration of standard industry benchmarks, optimizing formulation space and cost.

Preformulation Stability in Simulated Gastric Conditions

A critical parameter for the procurement of active natural products is their stability in physiological environments. Studies evaluating the preformulation characteristics of Oregonin extracted in 70% methanol demonstrated that the compound maintains high structural stability when continuously exposed to pH 1.2 conditions [1]. Unlike many acid-labile glycosides or polyphenols that rapidly degrade in gastric environments, Oregonin's stability at pH 1.2 indicates a high potential for systemic absorption intact from the gastrointestinal tract [1].

Evidence DimensionChemical stability at low pH
Target Compound DataStable at pH 1.2 over elapsed time
Comparator Or BaselineAcid-labile polyphenols (Class-level baseline)
Quantified DifferenceNegligible degradation at pH 1.2
ConditionsSimulated gastric fluid (pH 1.2)

Validates Oregonin as a viable candidate for oral nutraceutical and pharmaceutical development without the immediate need for complex enteric-coated delivery systems.

Aqueous Formulation Compatibility via Glycosylation

The presence of the D-xylose residue and multiple phenolic hydroxyl groups in Oregonin dictates its strong hydrophilic properties. This structure enables excellent solubility in protic solvents such as water and lower alcohols, directly contrasting with the poor aqueous solubility of non-glycosylated diarylheptanoids like curcumin or hirsutanonol [1]. This solubility profile is critical for its ability to diffuse through semipermeable biological membranes and facilitates straightforward incorporation into aqueous cosmetic and pharmaceutical matrices [1].

Evidence DimensionSolubility in protic solvents
Target Compound DataHigh solubility in water and alcohols
Comparator Or BaselineAglycone diarylheptanoids (e.g., curcumin, hirsutanonol)
Quantified DifferenceEnables direct aqueous formulation vs. requiring lipid carriers
ConditionsAmbient formulation in protic solvents

Drastically reduces the complexity and cost of formulation workflows by eliminating the need for specialized solubilizers or lipid-based nanocarriers.

Targeted Anti-Microbial Activity Against MRSA Isolates

Oregonin has been evaluated for its efficacy against multi-drug resistant bacterial strains, showing specific high activity against Gram-positive pathogens. In colorimetric-based in vitro assays against 28 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA), Oregonin emerged as the most active compound among tested structurally similar agents, demonstrating a minimum inhibitory concentration (MIC) of 100 µM and a minimum bactericidal concentration (MBC) of 400 µM [1]. Furthermore, 19 of the 28 MRSA isolates exhibited an IC50 of less than 100 µM when treated with Oregonin [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data100 µM
Comparator Or BaselineOther tested anti-protozoan/plant compounds
Quantified DifferenceMost active compound; consistently effective across 28 distinct MRSA isolates
ConditionsIn vitro colorimetric assay on clinical MRSA isolates

Provides infectious disease researchers with a highly potent, structurally distinct reference standard for developing novel therapeutics against resistant Gram-positive bacteria.

Analytical Standard for Pharmacognosy

Due to its specific UV absorbance and mass spectrometry profile, Oregonin is the mandatory reference standard for the quality control, standardization, and batch-to-batch validation of Alnus species extracts in the nutraceutical industry [1].

Active Ingredient in Advanced Dermocosmetics

Leveraging its high aqueous solubility (driven by the D-xylose moiety) and superior radical scavenging capacity (outperforming Vitamin C), Oregonin is ideally suited for formulation in anti-aging and skin-protecting hydro-serums where lipophilic antioxidants would precipitate [1].

Oral Nutraceutical Development

Because Oregonin demonstrates robust stability at pH 1.2, it is a prime candidate for oral supplements targeting systemic oxidative stress and inflammation, bypassing the need for expensive enteric coating technologies [2].

Antibiotic Resistance Screening Workflows

With established quantitative baselines (MIC 100 µM) against multiple clinical MRSA isolates, Oregonin serves as a critical positive control and structural scaffold for medicinal chemistry programs targeting multi-drug resistant Gram-positive pathogens [3].

XLogP3

0.5

Dates

Last modified: 04-14-2024

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